molecular formula C15H15N3 B4952720 N-[(3-methylphenyl)methyl]-1H-indazol-5-amine

N-[(3-methylphenyl)methyl]-1H-indazol-5-amine

Cat. No.: B4952720
M. Wt: 237.30 g/mol
InChI Key: BCDGXLPLWMEGPC-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]-1H-indazol-5-amine is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylphenyl)methyl]-1H-indazol-5-amine typically involves the reaction of 3-methylbenzylamine with 5-nitroindazole, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) to facilitate the reduction process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]-1H-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted indazole compounds .

Scientific Research Applications

N-[(3-methylphenyl)methyl]-1H-indazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methylphenyl)methyl]-1H-indazol-5-amine is unique due to the specific positioning of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural uniqueness can lead to distinct pharmacological properties compared to other indazole derivatives .

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-3-2-4-12(7-11)9-16-14-5-6-15-13(8-14)10-17-18-15/h2-8,10,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDGXLPLWMEGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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